
16,16-Dimethyl-pgd2
Vue d'ensemble
Description
La 16,16-diméthyl Prostaglandine D2 est un analogue synthétique de la Prostaglandine D2, connue pour sa stabilité métabolique. Ce composé se caractérise par sa capacité à améliorer l'agrégation plaquettaire induite par l'ADP et à augmenter la pression artérielle systémique chez le rat . Il s'agit d'un outil précieux dans divers domaines de recherche, notamment les études cardiovasculaires et la régulation de l'inflammation.
Méthodes De Préparation
La synthèse de la 16,16-diméthyl Prostaglandine D2 implique plusieurs étapes, à partir du précurseur de prostaglandine approprié. La voie de synthèse comprend généralement l'introduction des groupes 16,16-diméthyle dans la structure de la prostaglandine. Ceci est réalisé par une série de réactions chimiques, y compris des étapes d'oxydation et de réduction, dans des conditions contrôlées. Le produit final est purifié pour atteindre un niveau de pureté élevé, souvent supérieur à 98 % . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une efficacité plus élevés.
Analyse Des Réactions Chimiques
La 16,16-diméthyl Prostaglandine D2 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans le composé.
Réduction : Cette réaction peut réduire les groupes cétone en groupes hydroxyle.
Substitution : Cette réaction peut impliquer le remplacement de groupes fonctionnels spécifiques par d'autres.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications De Recherche Scientifique
Pharmacological Properties
Mechanism of Action
dmPGE2 acts primarily as a competitive inhibitor of 15-hydroxy prostaglandin dehydrogenase (15-PGDH), which leads to increased levels of endogenous PGE2. This elevation enhances various physiological responses, particularly in hematopoietic stem cells (HSCs) and in protecting tissues from damage due to stressors such as radiation and viral infections .
Therapeutic Applications
-
Hematopoietic Stem Cell Amplification
dmPGE2 has been shown to significantly amplify the population of blood stem cells. In a clinical trial involving patients undergoing umbilical cord blood transplantation for leukemia or lymphoma, treatment with dmPGE2 resulted in a remarkable increase in blood cell reconstitution. Out of 12 patients, 10 exhibited blood formation derived solely from the dmPGE2-treated cord blood unit, demonstrating its potential in enhancing engraftment properties during transplantation . -
Radioprotection and Mitigation
Research indicates that dmPGE2 serves as an effective radioprotector and radiomitigator, particularly in models of acute radiation syndrome (ARS). Studies on mice and non-human primates have shown that dmPGE2 can protect hematopoietic stem cells from radiation-induced damage, thereby improving survival rates following exposure to lethal doses of radiation . The pharmacokinetics of dmPGE2 have been characterized to facilitate human dosing regimens based on animal models . -
Cytoprotection in Hepatic Injury
In experimental models of fulminant hepatitis, dmPGE2 has demonstrated cytoprotective effects on hepatocytes. Mice treated with dmPGE2 before or after infection with murine hepatitis virus showed reduced liver damage and improved metabolic parameters compared to untreated controls. This suggests its potential as a therapeutic agent for liver injuries . -
Gastrointestinal Protection
Historically, dmPGE2 has been studied for its protective effects on the gastric mucosa. It has been shown to mitigate gastric mucosal injury caused by various stressors, although it may also induce certain adverse effects on the gastric barrier .
Case Studies
Mécanisme D'action
The mechanism of action of 16,16-Dimethyl Prostaglandin D2 involves its interaction with specific prostaglandin receptors. It enhances ADP-induced platelet aggregation by binding to these receptors and activating downstream signaling pathways. This leads to increased platelet activation and aggregation, contributing to its effects on blood pressure and cardiovascular function .
Comparaison Avec Des Composés Similaires
La 16,16-diméthyl Prostaglandine D2 est unique en raison de sa stabilité métabolique et de ses effets biologiques spécifiques. Des composés similaires comprennent :
16,16-diméthyl Prostaglandine E2 : Connu pour son rôle dans la régulation des cellules souches hématopoïétiques et la modulation immunitaire.
16,16-diméthyl Prostaglandine A2 : Utilisé dans la recherche sur l'hypertension en raison de sa demi-vie prolongée et de son activité orale.
Ces composés partagent des similitudes structurelles mais diffèrent dans leurs activités biologiques et leurs applications spécifiques.
Activité Biologique
16,16-Dimethyl-prostaglandin D2 (16,16-dmPGD2) is a synthetic analog of prostaglandin D2, modified to enhance its metabolic stability and biological activity. This compound has garnered attention for its diverse roles in various physiological processes, particularly in inflammation modulation, platelet aggregation, and stem cell regulation.
16,16-Dimethyl-PGD2 is characterized by the addition of two methyl groups at the 16 position of the prostaglandin structure. This modification not only stabilizes the compound but also influences its receptor interactions and biological effects. The synthesis typically involves multi-step organic synthesis techniques that ensure high yield and purity.
The primary mechanism of action for 16,16-dmPGD2 involves its interaction with specific prostaglandin receptors, notably the CRTH2 receptor (also known as DP2). Binding to this receptor activates various signaling pathways that influence cellular processes such as inflammation and hematopoiesis.
Key Biological Activities:
- Platelet Aggregation : 16,16-dmPGD2 enhances platelet aggregation induced by adenosine diphosphate (ADP), making it a useful tool in studies related to cardiovascular health and thrombus formation .
- Stem Cell Regulation : The compound promotes hematopoietic stem cell (HSC) self-renewal and expansion while inhibiting differentiation through interactions with the Wnt signaling pathway. This has been demonstrated in mouse models where 16,16-dmPGD2 increased HSC numbers significantly .
- Anti-Inflammatory Effects : It exhibits anti-inflammatory properties by regulating the activity of professional phagocytic granulocytes. Studies indicate that it can modulate immune responses effectively .
Case Studies
- Hepatic Regeneration : In a rat model studying liver regeneration post-hepatectomy, treatment with 16,16-dmPGD2 significantly improved gastric mucosal blood flow and reduced ulceration rates compared to untreated controls. The compound also enhanced DNA synthesis post-surgery, indicating its potential in promoting liver recovery .
- Transplantation Models : In studies involving small intestinal transplantation in rats, 16,16-dmPGD2 demonstrated immunosuppressive effects when used alone or in combination with low-dose cyclosporine. It delayed the onset of allograft rejection and reduced its intensity significantly .
Data Tables
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMOZGYCFBTCMC-MBNOUSKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85235-22-9 | |
Record name | 16,16-Dimethyl prostaglandin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085235229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,16-DIMETHYL PROSTAGLANDIN D2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9AW0C880 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 16,16-dimethyl Prostaglandin D2 interact with its target and what are the downstream effects?
A: While 16,16-dimethyl Prostaglandin D2 is structurally similar to Prostaglandin D2, research suggests it exhibits less potency in activating the DP2 receptor. [] This receptor, also known as CRTH2, is found on immune cells like eosinophils and plays a role in allergic inflammation. [] The weaker interaction of 16,16-dimethyl Prostaglandin D2 with DP2 compared to Prostaglandin D2 suggests potential differences in downstream signaling and cellular responses. [] Further research is needed to fully elucidate the specific downstream effects of 16,16-dimethyl Prostaglandin D2.
Q2: Does 16,16-dimethyl Prostaglandin D2 have any impact on intraocular pressure?
A: Research indicates that 16,16-dimethyl Prostaglandin D2, unlike its analog Prostaglandin D2, was not effective in reducing intraocular pressure in rabbits. [] This suggests that the structural modifications in 16,16-dimethyl Prostaglandin D2 significantly alter its pharmacological activity compared to Prostaglandin D2. []
Q3: What is the significance of the stereochemistry at the carbon 15 position in Prostaglandin D2 analogs?
A: Research on Prostaglandin D2 analogs reveals that the stereochemistry at the carbon 15 position is crucial for their potency as DP2 receptor agonists. [] Specifically, the 15R-methyl-Prostaglandin D2 exhibits significantly higher potency compared to its 15S-methyl counterpart and even surpasses the potency of the natural Prostaglandin D2. [] This highlights the importance of stereospecific interactions in modulating the activity of Prostaglandin D2 analogs.
Q4: What are the potential research applications of 15R-methyl-Prostaglandin D2 given its high potency at the DP2 receptor?
A: The identification of 15R-methyl-Prostaglandin D2 as a highly potent and selective DP2 receptor agonist presents valuable opportunities for research. [] This compound could serve as a valuable tool for investigating the physiological and pathological roles of the DP2 receptor in various inflammatory diseases, including asthma and allergic conditions. [] Its selectivity and resistance to metabolism further enhance its utility in dissecting DP2 receptor signaling pathways and evaluating its potential as a therapeutic target. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.